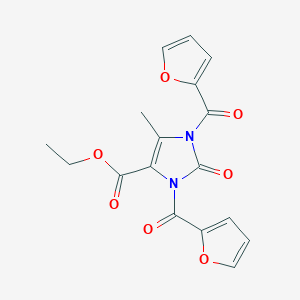![molecular formula C20H23N3O2S B5509485 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spiro compounds, which may be related to the target compound, often involves multi-component reactions and one-pot synthesis strategies. For example, a one-pot, three-component synthesis was used to create novel thieno[3',2':5,6]pyrimido[1,2-a]quinoline-2-carboxylates and their spiro derivatives, demonstrating the efficiency of such approaches in generating complex molecular architectures (Ghozlan et al., 2016).
Molecular Structure Analysis
The molecular structure of spiro compounds is often characterized by the presence of a spiro center, where two ring systems are joined at a single atom. This configuration can significantly influence the compound's physical and chemical properties. Structural analyses typically involve various spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the compound's configuration (Govindaraj et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis of novel compounds through multi-component reactions, demonstrating the chemical's versatility in forming complex structures. For example, Rajesh et al. (2012) synthesized a library of novel compounds via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, showcasing the compound's utility in creating diverse spiroheterocycles with potential for further biological and chemical applications (Rajesh, Bala, & Perumal, 2012).
Antimicrobial Applications
Moghaddam‐manesh et al. (2020) prepared new derivatives and evaluated their antimicrobial effects, including antibacterial and antifungal activities. This research highlights the compound's potential as a scaffold for developing antimicrobial agents [(Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020)](https://consensus.app/papers/synthesis-characterization-antimicrobial-evaluation-moghaddam‐manesh/75c9fa796042552bae630ebb5cd93873/?utm_source=chatgpt).
Structural Studies
The crystal structure of related compounds has been determined to understand their conformation and interactions at the molecular level. Mathusalini et al. (2015) analyzed the crystal structure of a related compound, providing insights into its stereochemistry and potential for interactions, which is crucial for designing compounds with specific biological activities (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015)
Biological and Pharmacological Research
Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis. Their findings underscore the compound's relevance in medicinal chemistry, particularly for antimycobacterial therapy, highlighting its potential as a base for developing effective treatments against tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Eigenschaften
IUPAC Name |
1'-(4-ethyl-5-methylthiophene-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-14-13(2)26-12-15(14)18(24)23-10-8-20(9-11-23)19(25)21-16-6-4-5-7-17(16)22-20/h4-7,12,22H,3,8-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNZBFHUNCZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)